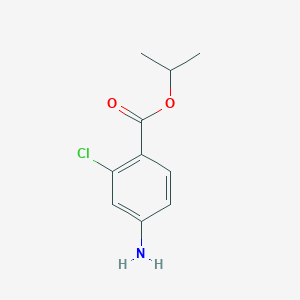
Propan-2-yl 4-amino-2-chlorobenzoate
Descripción general
Descripción
Propan-2-yl 4-amino-2-chlorobenzoate is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Propan-2-yl 4-amino-2-chlorobenzoate, also known as isopropyl 4-amino-2-chlorobenzoate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative of 4-amino-2-chlorobenzoic acid. The presence of the amino group and the chlorine substituent on the aromatic ring contributes to its biological activity. The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby affecting cellular processes.
- Receptor Interaction : It could bind to receptors that modulate physiological responses, influencing processes such as inflammation and cell signaling.
- Gene Expression Modulation : Similar compounds have been shown to induce the expression of defense-related genes in plants, suggesting a potential role in immune response modulation.
Biological Activities
Research indicates several potential biological activities for this compound:
- Antimicrobial Activity : Studies have shown that derivatives of chlorobenzoic acids exhibit antimicrobial properties, which may extend to this compound.
| Activity Type | Evidence Source |
|---|---|
| Antimicrobial | Investigated in various studies on similar compounds |
| Anticancer | Potential anticancer properties suggested in preliminary studies |
- Plant Immune Response : Related compounds have been identified as immune potentiators in plants, enhancing resistance against pathogens such as Hyaloperonospora parasitica in Arabidopsis .
Case Studies and Research Findings
-
Plant Defense Mechanisms : A study demonstrated that compounds similar to this compound can activate defense-related genes in plants, leading to increased resistance against bacterial infections. This suggests that the compound could be further explored for agricultural applications.
- Key Findings :
- Induction of At2g41090 gene expression.
- Promotion of cell death in pathogen-infected plants.
- Key Findings :
- Antimicrobial Properties : Research on related chlorobenzoic acid derivatives has shown significant antimicrobial activity against various pathogens, indicating a potential application for this compound in treating infections.
- Toxicity and Safety Profiles : Initial assessments suggest that while the compound exhibits biological activity, further studies are necessary to evaluate its safety and toxicity profiles comprehensively.
Propiedades
IUPAC Name |
propan-2-yl 4-amino-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIVTCLLDDCNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















